![molecular formula C15H21BO4 B058194 Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 929626-17-5](/img/structure/B58194.png)
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
“Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound . It is a boric acid ester intermediate with a benzene ring .
Synthesis Analysis
The compound can be obtained by a three-step substitution reaction .Molecular Structure Analysis
The molecular structure of the compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
Boric acid compounds, such as this one, are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a molecular weight of 276.14 . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Crystal Structure Analysis
This compound is used in the synthesis of boric acid ester intermediates with benzene rings . The structures of these compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . They are obtained by a three-step substitution reaction .
Density Functional Theory (DFT) Study
The molecular structures of these compounds are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .
Physicochemical Properties Investigation
The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, and some physicochemical properties of the compounds are revealed .
Drug Synthesis
Boric acid compounds, like this one, are often used as enzyme inhibitors or specific ligand drugs . They can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
Fluorescent Probes
This compound can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
Drug Delivery Systems
A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester . Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
Treatment of Periodontitis
The ROS-responsive drug delivery system mentioned above has been applied in the treatment of Periodontitis . The system not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
Protodeboronation
Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . This process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Mechanism of Action
Target of Action
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester, primarily targets enzymes involved in organic synthesis reactions, particularly those facilitating carbon-carbon bond formation. This compound is often used in Suzuki-Miyaura cross-coupling reactions, where it interacts with palladium catalysts to form biaryl compounds .
Mode of Action
The compound interacts with its targets by forming a complex with palladium catalysts. This interaction facilitates the transfer of the boronic acid group to an aryl halide, resulting in the formation of a new carbon-carbon bond. The ester group in the compound stabilizes the boronic acid, enhancing its reactivity and selectivity in the coupling reaction .
Biochemical Pathways
In the context of organic synthesis, the primary pathway affected is the Suzuki-Miyaura cross-coupling pathway. This pathway involves the formation of a palladium complex, transmetalation with the boronic acid, and reductive elimination to form the desired biaryl product. The downstream effects include the efficient synthesis of complex organic molecules, which are crucial in pharmaceuticals, agrochemicals, and materials science .
Pharmacokinetics
While pharmacokinetics typically refer to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in biological systems, for this compound, the focus is on its stability and reactivity in synthetic environments. The compound is stable under standard laboratory conditions and is soluble in organic solvents like ethanol and dichloromethane. Its stability and solubility enhance its usability in various organic reactions .
Result of Action
The molecular effect of the compound’s action is the formation of a new carbon-carbon bond, which is a fundamental transformation in organic chemistryTherefore, its primary effect is the efficient production of complex organic molecules .
Action Environment
Environmental factors such as temperature, solvent, and the presence of other reagents can significantly influence the compound’s action. For instance, the reaction temperature can affect the rate of the Suzuki-Miyaura coupling, while the choice of solvent can impact the solubility and reactivity of the compound. Additionally, the presence of moisture or oxygen can lead to the degradation of the boronic ester, reducing its efficacy .
This compound’s role in organic synthesis highlights its importance in creating complex molecules efficiently and selectively, making it a valuable tool in various chemical industries.
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Future Directions
properties
IUPAC Name |
methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEGFCISHQGIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30581635 | |
Record name | Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30581635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
CAS RN |
929626-17-5 | |
Record name | Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929626-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30581635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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